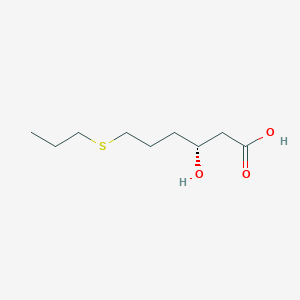
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid is an organic compound with a unique structure that includes a hydroxyl group, a propylsulfanyl group, and a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexanoic acid and propylthiol.
Formation of Intermediate: The hexanoic acid is first converted into an intermediate compound through a series of reactions, including esterification and reduction.
Introduction of Propylsulfanyl Group: The intermediate is then reacted with propylthiol under specific conditions to introduce the propylsulfanyl group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3rd position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-6-(propylsulfanyl)hexanoic acid.
Reduction: Reduction of the carboxylic acid group can yield 3-hydroxy-6-(propylsulfanyl)hexanol.
Substitution: Substitution of the propylsulfanyl group can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and propylsulfanyl groups play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Hydroxyhexanoic acid: Lacks the propylsulfanyl group, making it less hydrophobic.
6-(Propylsulfanyl)hexanoic acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.
(3R)-3-Hydroxy-6-(methylsulfanyl)hexanoic acid: Contains a methylsulfanyl group instead of a propylsulfanyl group, altering its chemical properties.
Uniqueness
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid is unique due to the presence of both the hydroxyl and propylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
401846-24-0 |
|---|---|
Formule moléculaire |
C9H18O3S |
Poids moléculaire |
206.30 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-6-propylsulfanylhexanoic acid |
InChI |
InChI=1S/C9H18O3S/c1-2-5-13-6-3-4-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |
Clé InChI |
RHSMYMVNMUQOFG-MRVPVSSYSA-N |
SMILES isomérique |
CCCSCCC[C@H](CC(=O)O)O |
SMILES canonique |
CCCSCCCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


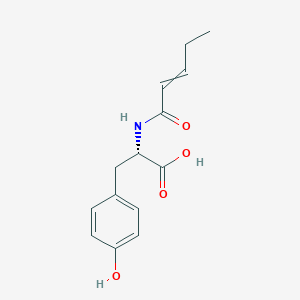
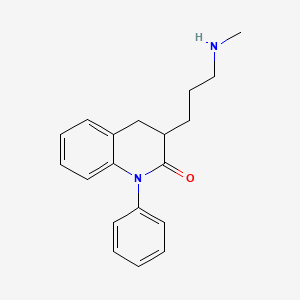
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)


![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)
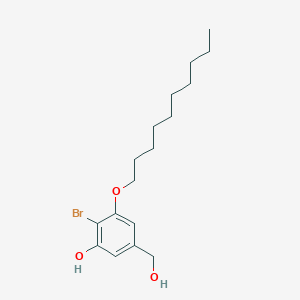
![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)
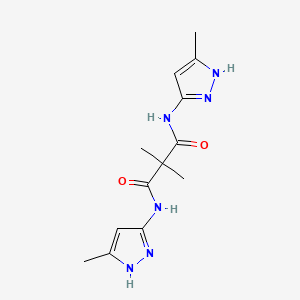
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)

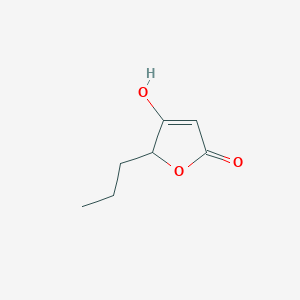
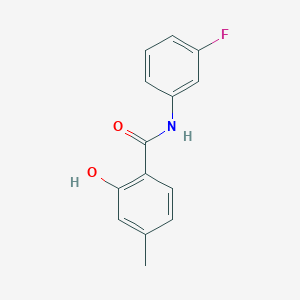
![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)
